molecular formula C9H9N3O B034462 2-Methoxyquinoxalin-6-amine CAS No. 105866-66-8

2-Methoxyquinoxalin-6-amine

Cat. No.: B034462
CAS No.: 105866-66-8
M. Wt: 175.19 g/mol
InChI Key: NEEMMUSCTBKNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyquinoxalin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105866-66-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-methoxyquinoxalin-6-amine

InChI

InChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3

InChI Key

NEEMMUSCTBKNQU-UHFFFAOYSA-N

SMILES

COC1=CN=C2C=C(C=CC2=N1)N

Canonical SMILES

COC1=CN=C2C=C(C=CC2=N1)N

Synonyms

6-Quinoxalinamine,2-methoxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 20 ml of methanol was dissolved 726 mg of 2-methoxy-6-nitroquinoxaline, and then 1.0 g of iron powder and a saturated ammonium chloride aqueous solution were added thereto, followed by heating under refluxing overnight. Insoluble matter was separated by filtration using celite and then the solvent was removed by evaporation. A sodium bicarbonate aqueous solution was added to the residue, followed by extraction with ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by evaporation and the resulting residue was purified by silica gel column chromatography to obtain 770 mg of the title compound from chloroform-methanol (100:1, v/v).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
726 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.